molecular formula C24H36O4 B3343797 (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one CAS No. 57-16-9

(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one

Cat. No. B3343797
CAS RN: 57-16-9
M. Wt: 388.5 g/mol
InChI Key: ODVZWAWQENIRKD-CKRBXLRKSA-N
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Description

(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one, also known as 6-MAP, is a synthetic steroid that has been used in scientific research for its potential applications in the fields of medicine and pharmacology. This compound is a derivative of the naturally occurring hormone progesterone, and has been shown to have a number of interesting properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one is not fully understood, but it is believed to act through binding to progesterone receptors in the body. This binding can lead to a number of downstream effects, including the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects
Studies have shown that (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one has a number of biochemical and physiological effects in the body. These include the suppression of cytokine production, the inhibition of T-cell proliferation, and the induction of apoptosis in cancer cells. Additionally, (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one has been shown to have anti-angiogenic effects, which may make it a useful tool in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one in lab experiments is its ability to selectively bind to progesterone receptors, which can allow researchers to study the effects of progesterone on various biological systems. However, one of the limitations of using (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one is that it is a synthetic compound, and may not fully replicate the effects of naturally occurring progesterone in the body.

Future Directions

There are a number of potential future directions for research on (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one. These include investigating its potential use as a treatment for autoimmune diseases, exploring its anti-cancer properties, and further elucidating its mechanisms of action. Additionally, there may be opportunities to develop new drugs based on the structure of (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one, which could have a range of therapeutic applications.

Scientific Research Applications

(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one has been used in a variety of scientific research applications, including studies on the mechanisms of action of steroid hormones, the development of new drugs for the treatment of cancer and other diseases, and the investigation of the effects of steroids on the immune system. In particular, (3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one has been shown to have anti-inflammatory and immunosuppressive effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

[(3S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-3-hydroxy-6,10,13-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,17-20,27H,6-12H2,1-5H3/t14-,17-,18+,19-,20-,22+,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVZWAWQENIRKD-CKRBXLRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one

CAS RN

57-16-9
Record name 3-Hydroxy-6-alpha-methyl-17-acetoxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-(ACETYLOXY)-3-HYDROXY-6-METHYL-PREGN-4-EN-20-ONE, (3.BETA.,6.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK5J1R2YDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one
Reactant of Route 2
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one
Reactant of Route 3
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one
Reactant of Route 4
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one
Reactant of Route 5
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one
Reactant of Route 6
(3beta,6alpha)-17-(Acetyloxy)-3-hydroxy-6-methyl-pregn-4-en-20-one

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